molecular formula C6H10N2 B1588980 2-Methyl-4-ethylimidazole CAS No. 29239-89-2

2-Methyl-4-ethylimidazole

Cat. No.: B1588980
CAS No.: 29239-89-2
M. Wt: 110.16 g/mol
InChI Key: RIAHASMJDOMQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-ethylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-ethylimidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a catalyst. For example, the reaction of a nitrile with an amine under nickel-catalyzed conditions can yield the desired imidazole . Another method involves the cyclization of diamines with nitriles in the presence of sulfur, followed by dehydrogenation .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-pressure and high-temperature conditions to ensure efficient cyclization and dehydrogenation. Catalysts such as nickel or sulfur are often employed to facilitate these reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-ethylimidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Scientific Research Applications

2-Methyl-4-ethylimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-ethylimidazole involves its interaction with various molecular targets. The nitrogen atoms in the imidazole ring can form hydrogen bonds with biological molecules, influencing their activity. This interaction can affect enzyme activity, protein function, and other cellular processes .

Comparison with Similar Compounds

  • 2-Ethyl-4-methylimidazole
  • 4-Methylimidazole
  • 2-Methylimidazole

Comparison: 2-Methyl-4-ethylimidazole is unique due to its specific substitution pattern, which influences its reactivity and applications.

Properties

IUPAC Name

5-ethyl-2-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-3-6-4-7-5(2)8-6/h4H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAHASMJDOMQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458228
Record name 2-Methyl-4-ethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29239-89-2
Record name 2-Methyl-4-ethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-ethylimidazole
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-ethylimidazole
Reactant of Route 3
Reactant of Route 3
2-Methyl-4-ethylimidazole
Reactant of Route 4
Reactant of Route 4
2-Methyl-4-ethylimidazole
Reactant of Route 5
Reactant of Route 5
2-Methyl-4-ethylimidazole
Reactant of Route 6
Reactant of Route 6
2-Methyl-4-ethylimidazole
Customer
Q & A

Q1: What is the role of 2-Methyl-4-ethylimidazole in soldering fluxes?

A1: this compound acts as an accelerator in soldering fluxes. While the exact mechanism is not detailed in the research paper [], accelerators generally work by enhancing the activity of the flux's active ingredients. These active ingredients, often organic acids, are responsible for removing metal oxides from the surfaces being soldered. By improving their effectiveness, this compound contributes to stronger and more reliable solder joints.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.